molecular formula C9H12BrN B8370848 3-bromo-N,N,5-trimethylaniline

3-bromo-N,N,5-trimethylaniline

Cat. No.: B8370848
M. Wt: 214.10 g/mol
InChI Key: OSIWCWBNTIYCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N,N,5-trimethylaniline is a brominated aromatic amine building block of interest in organic synthesis and medicinal chemistry research. This compound is designed for use in chemical synthesis, particularly in cross-coupling reactions, where the bromo substituent can serve as a handle for further functionalization, such as in metal-catalyzed fluorination to create fluoroaniline derivatives . As a substituted aniline, its primary research value lies in its role as a precursor for the development of more complex molecules, including potential pharmacological agents. Researchers utilize such specialized bromo-anilines to explore structure-activity relationships (SAR) in the development of novel bioactive compounds . The structure of this compound, featuring bromine and dimethylamino functional groups on the aromatic ring, makes it a valuable intermediate for constructing compound libraries aimed at screening for biological activity. This product is intended for research and development purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

3-bromo-N,N,5-trimethylaniline

InChI

InChI=1S/C9H12BrN/c1-7-4-8(10)6-9(5-7)11(2)3/h4-6H,1-3H3

InChI Key

OSIWCWBNTIYCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)N(C)C

Origin of Product

United States

Research Findings and Applications

There is a notable lack of specific research findings and documented applications for 3-bromo-N,N,5-trimethylaniline in the reviewed scientific literature. Its utility can be postulated based on the reactivity of the functional groups present in its structure. The bromo substituent makes it a potential candidate for use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecules from simpler starting materials. The tertiary amine functionality could also be exploited in various organic transformations.

Advanced Applications in Chemical Sciences

Utility in Fine Chemical Synthesis

Substituted anilines are foundational building blocks in organic chemistry, valued for their role in constructing more complex molecular architectures. The presence of a bromine atom and a nucleophilic dimethylamino group on the aniline (B41778) ring suggests that 3-bromo-N,N,5-trimethylaniline could be a versatile intermediate.

The key structural features of this compound—a reactive bromine atom suitable for cross-coupling reactions and an aromatic ring that can undergo electrophilic substitution—position it as a valuable intermediate. The bromine atom can be readily converted into other functional groups or used to form carbon-carbon and carbon-heteroatom bonds.

For example, related bromoaniline derivatives are extensively used in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are core structures in many pharmaceuticals and advanced materials. evitachem.com Similarly, the Buchwald-Hartwig amination could replace the bromine atom with various nitrogen-containing groups. The dimethylamino group directs electrophilic substitution primarily to the ortho and para positions, allowing for further functionalization of the aromatic ring. These reactions would enable the incorporation of the 3,5-substituted N,N-dimethylaniline core into larger, more complex molecules.

Aniline derivatives are critical starting materials for the synthesis of a wide array of heterocyclic compounds, which are ubiquitous in medicinal chemistry and materials science. chemicalbook.com The structure of this compound makes it a potential precursor for various heterocyclic systems.

For instance, through reactions like the Bischler-Napieralski or Pictet-Spengler type cyclizations (following appropriate functional group manipulations), it could be used to construct indole, quinoline, or other fused heterocyclic rings. The bromine atom offers a handle for intramolecular cyclization reactions to form new rings, a common strategy in the synthesis of complex heterocyclic frameworks. The general utility of bromoanilines as precursors is well-established; for example, 3-bromoaniline (B18343) is a starting material for synthesizing substituted quinazolines. nih.gov

Contributions to Materials Science and Polymer Chemistry

The electronic properties inherent to substituted anilines make them attractive for the development of new materials with tailored optical and electronic functions.

N,N-disubstituted anilines can be polymerized to form electroactive and conductive polymers. Polyaniline and its derivatives are among the most studied classes of conducting polymers due to their environmental stability and tunable conductivity. The presence of the bromo- and methyl- substituents on the aniline ring of this compound would be expected to modify the electronic properties, solubility, and processability of the resulting polymer. The bromine atom could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties. For example, polymers containing triphenylamine (B166846) units, which share electronic similarities with N,N-dimethylaniline, are known for their electrochromic properties. mdpi.com

The aniline scaffold is the basis for a vast number of synthetic dyes. The N,N-dimethylamino group is a powerful auxochrome, capable of intensifying the color of a chromophore system. This compound could serve as a diazo component or a coupling component in the synthesis of azo dyes. The specific substitution pattern (bromo at C3, methyl at C5) would influence the final color and properties such as lightfastness and solubility. The synthesis of anthrapyridone solvent dyes, for instance, has been accomplished using 4-bromo-N-methyl-1,9-anthrapyridone and various amines as starting materials. scispace.com Similarly, the historic pigment Tyrian purple (6,6′-dibromoindigo) is synthesized from bromoaniline precursors, highlighting the importance of brominated anilines in dye chemistry. nih.govnih.gov

Molecules with donor-pi-acceptor (D-π-A) architectures are central to the field of organic electronics. The N,N-dimethylaniline moiety is a strong electron donor. By coupling this compound with electron-accepting groups (via reactions at the bromine position), it is possible to construct molecules with significant charge-transfer character. Such materials are essential for applications in:

Organic Light-Emitting Diodes (OLEDs): As host materials, charge transport materials, or dopants. The related compound 3-Bromo-N,N-diphenylaniline is listed as an OLED intermediate. ltom.com

Organic Photovoltaics (OPVs): As donor materials in the active layer of solar cells.

Electrochromic Devices: Materials that change color upon application of a voltage. Triphenylamine-based polyamides have been synthesized for this purpose. mdpi.com

The specific substitution pattern of this compound would affect the molecule's highest occupied molecular orbital (HOMO) energy level, solubility, and solid-state packing, all of which are critical parameters for device performance.

Ligand Design and Catalysis

The unique electronic and steric properties of this compound make it a compelling candidate for the design of novel ligands for catalysis. The presence of a bromo substituent, a nucleophilic dimethylamino group, and a methyl group on the aniline ring allows for diverse functionalization pathways to create ligands with tailored characteristics.

Development of N,N-Dimethylaniline-Derived Ligands

The N,N-dimethylaniline scaffold is a valuable platform for ligand development, primarily due to the coordinating ability of the nitrogen atom and the potential for modification of the aromatic ring. For this compound, the bromine atom serves as a key handle for introducing other functional groups via cross-coupling reactions. For instance, phosphine (B1218219) moieties, which are crucial for many catalytic applications, can be installed at the bromine position.

The synthesis of N,N-bis(diphenylphosphino)dimethylaniline ligands has been reported, showcasing the versatility of the aniline framework in creating polydentate ligands. researchgate.net These P,N-type ligands have demonstrated significant utility in coordination chemistry and catalysis. researchgate.net The synthesis of this compound itself has been documented, providing a direct precursor for such ligand development. nih.gov A general approach to creating a phosphine ligand from this precursor would involve a palladium-catalyzed phosphination reaction.

Table 1: Potential Synthetic Route for a Phosphine Ligand from this compound

StepReactantsReagents & ConditionsProduct
1This compound, DiphenylphosphinePalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, Heat3-(diphenylphosphino)-N,N,5-trimethylaniline

The electronic properties of the resulting ligand, and consequently its catalytic activity, would be influenced by the electron-donating nature of the dimethylamino and methyl groups, which can enhance the electron density at the metal center in a complex.

Investigation of Catalytic Performance in Organic Transformations

Ligands derived from N,N-dimethylaniline have been successfully employed in various palladium-catalyzed organic transformations. nih.govyoutube.com The applications of palladium-catalyzed C-N cross-coupling reactions, in particular, have become widespread for the synthesis of anilines and their derivatives. nih.gov Ligands play a crucial role in the efficacy of these catalytic systems.

A hypothetical palladium complex bearing a ligand derived from this compound could be investigated for its catalytic performance in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. researchgate.net The sterically demanding and electron-rich nature of such a ligand could influence the stability and reactivity of the palladium catalyst. For example, in Suzuki coupling reactions, the choice of ligand is critical for the success of the transformation. nih.govresearchgate.net

Table 2: Hypothetical Catalytic Application in Suzuki-Miyaura Coupling

Reaction ComponentsCatalyst SystemExpected Outcome
Aryl halide (e.g., 4-iodotoluene), Phenylboronic acidPd(OAc)₂ + 3-(diphenylphosphino)-N,N,5-trimethylanilineHigh yield of 4-methylbiphenyl
Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water)

The performance of such a catalyst would be benchmarked against established ligand systems to determine its efficiency, selectivity, and substrate scope. The presence of the dimethylamino group could also allow for hemilabile coordination, a property known to be beneficial in certain catalytic cycles.

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for the pharmaceutical and agrochemical industries. nih.gov While direct stereoselective syntheses involving this compound have not been extensively reported, its structure presents opportunities for the creation of chiral derivatives through established asymmetric methodologies.

One approach is the stereoselective functionalization of the aniline core. For instance, the diastereoselective C-H functionalization of chiral ferrocenes has been achieved using palladium complexes with chiral mono-protected amino acids, leading to products with high diastereomeric purities. researchgate.net A similar strategy could potentially be applied to a chiral precursor derived from this compound.

Furthermore, the synthesis of chiral phosphine ligands is a significant area of research, with applications in asymmetric catalysis. rsc.org A chiral phosphine ligand could be synthesized from this compound by introducing a chiral auxiliary or by resolving a racemic phosphine derivative.

Table 3: Conceptual Approach to a Chiral Derivative

Synthetic StrategyKey TransformationPotential Chiral Product
Asymmetric C-H ActivationDirected ortho-lithiation followed by reaction with a chiral electrophile.A planar chiral derivative of this compound.
Chiral Auxiliary ApproachConversion of a functional group into a chiral amide or ester, followed by diastereoselective reaction and removal of the auxiliary.An enantiomerically enriched functionalized aniline.

The development of enantiospecific coupling reactions between alkylboronic esters and aryl hydrazines to produce chiral anilines highlights another potential avenue for creating chiral derivatives relevant to this scaffold. Such methodologies underscore the feasibility of accessing chiral molecules from precursors like this compound, opening up new possibilities for its application in the synthesis of complex, stereochemically defined structures.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive picture of the connectivity, molecular weight, and functional groups present in 3-bromo-N,N,5-trimethylaniline.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.

Aromatic Protons: The aromatic region would likely display three signals corresponding to the protons at positions 2, 4, and 6 of the aniline (B41778) ring. Due to the substitution pattern, these protons are in different chemical environments. The proton at C2 and C6 will likely appear as singlets or narrowly split doublets, influenced by long-range coupling. The proton at C4 is also expected to be a singlet. The introduction of the electron-withdrawing bromine atom would cause a downfield shift for the adjacent protons compared to the unbrominated analog, N,3,5-trimethylaniline.

N-Methyl Protons: The two methyl groups attached to the nitrogen atom are chemically equivalent and would present as a sharp singlet. The chemical shift of this signal would be in the typical range for N-methyl groups in aromatic amines.

C5-Methyl Protons: The methyl group at the C5 position of the aromatic ring would also appear as a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom bearing the bromine (C3) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the methyl groups (C5) and the nitrogen (C1) would also have characteristic chemical shifts. The remaining aromatic carbons (C2, C4, C6) would resonate at shifts predictable from additive models based on the substituent effects of the bromo, dimethylamino, and methyl groups.

Methyl Carbons: Two signals are anticipated for the methyl carbons. One signal corresponds to the two equivalent N-methyl carbons, and the other to the C5-methyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic H (C2, C4, C6)6.5 - 7.5-
N(CH₃)₂~2.9~40
C5-CH₃~2.3~21
Aromatic C-N-~150
Aromatic C-Br-~123
Aromatic C-CH₃-~140
Aromatic C-H-110 - 130

Note: These are estimated values based on related structures and predictive models. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) would likely be employed.

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of this compound would likely proceed through several characteristic pathways for aromatic amines. A common fragmentation is the alpha-cleavage, involving the loss of a methyl radical from the N,N-dimethylamino group to form a stable iminium cation. Another significant fragmentation pathway could involve the loss of the bromine atom.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Notes
227/229[C₉H₁₂BrN]⁺Molecular ion peak, showing Br isotope pattern
212/214[C₈H₉BrN]⁺Loss of a methyl group (•CH₃)
148[C₉H₁₂N]⁺Loss of a bromine atom (•Br)
133[C₈H₉N]⁺Loss of a bromine atom and a methyl group

Note: The m/z values are based on the most abundant isotopes and represent predicted major fragments.

Vibrational Spectroscopy (IR) for Functional Group Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring, C-N, C-H, and C-Br bonds. Data from related compounds like 3-bromoaniline (B18343) is informative in predicting these signatures nist.gov.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would appear in the 2850-2960 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic C-N bond is typically observed in the 1340-1380 cm⁻¹ region for tertiary aromatic amines.

Aromatic C=C Stretching: The C=C stretching vibrations of the benzene (B151609) ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are expected in the 690-900 cm⁻¹ range.

Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Methyl)Stretching2850 - 2960
Aromatic C-NStretching1340 - 1380
Aromatic C=CStretching1450 - 1600
C-BrStretching500 - 600
Aromatic C-HOut-of-plane Bending690 - 900

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As no experimental crystal structure for this compound is currently reported, the following discussion is based on general principles of molecular packing and crystal engineering derived from related structures.

Analysis of Molecular Conformation and Bond Parameters

In the solid state, the aniline ring is expected to be largely planar. The N,N-dimethylamino group may exhibit some pyramidalization at the nitrogen atom, and the methyl groups will be oriented to minimize steric hindrance with the aromatic ring and each other. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Br bond length would be consistent with that of other bromo-aromatic compounds. The C-N bond is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the aromatic system.

Elucidation of Intermolecular Interactions and Crystal Engineering

The packing of this compound molecules in a crystal lattice would be governed by a variety of weak intermolecular interactions.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the polar C-Br and C-N bonds, which will contribute to the lattice energy.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, although this is generally a weaker interaction.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The substitution pattern will influence the geometry of this stacking.

Understanding these interactions is crucial for crystal engineering, which aims to design and synthesize crystalline materials with desired physical and chemical properties.

Theoretical and Computational Chemistry

Theoretical and computational chemistry serve as indispensable tools for elucidating the intricacies of molecular structure and behavior. These methods allow for the prediction of properties that are often difficult or impossible to measure experimentally, providing insights that can guide synthetic efforts.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular orbital energies, electrostatic potential, and reactivity descriptors.

The electronic properties of this compound are dictated by the interplay of its constituent functional groups: the electron-donating N,N-dimethylamino and methyl groups, and the electron-withdrawing bromo group, all situated on the aniline core. The N,N-dimethylamino group, being a strong activating group, significantly influences the electron density of the aromatic ring through resonance and inductive effects. The methyl group at the 5-position further enhances this electron-donating character, while the bromo group at the 3-position acts as a deactivating group through its inductive effect, but also as a weak activating group through resonance.

A hypothetical DFT analysis would likely reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, and in the case of this compound, would be expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group. The LUMO, conversely, represents the molecule's ability to accept electrons, and its distribution would highlight potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

To illustrate the type of data generated from such a computational analysis, the following interactive table presents hypothetical DFT-calculated parameters for this compound, based on general knowledge of similarly substituted anilines.

ParameterHypothetical ValueSignificance
HOMO Energy-5.5 eVIndicates the energy of the highest energy electrons available to participate in a reaction. A higher value suggests greater electron-donating ability.
LUMO Energy-0.8 eVRepresents the energy of the lowest energy unoccupied orbital. A lower value suggests a greater ability to accept electrons.
HOMO-LUMO Gap4.7 eVCorrelates with the chemical stability and reactivity of the molecule. A larger gap implies higher stability.
Electronegativity (χ)3.15 eVA measure of the molecule's ability to attract electrons.
Global Hardness (η)2.35 eVRepresents the resistance to change in electron distribution.
Global Softness (S)0.43 eV⁻¹The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)2.11 eVA measure of the energy lowering of a molecule when it accepts electrons.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, transition states, and intermediate structures. For this compound, this approach could be applied to understand its behavior in various organic transformations.

For instance, in palladium-catalyzed cross-coupling reactions, where this compound might serve as a substrate, DFT calculations can elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. Modeling these steps can help in understanding the role of ligands, the influence of solvent, and the factors that control regioselectivity and reaction efficiency.

While no specific mechanistic studies modeling reactions involving this compound have been found in the searched literature, the principles of such investigations are well-established. A computational study would typically involve locating the geometries of reactants, products, intermediates, and transition states. The calculated energies of these species would then allow for the construction of a reaction energy profile, providing insights into the reaction's feasibility and kinetics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-N,N,5-trimethylaniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of N,N,5-trimethylaniline using bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetic acid) is critical to minimize side reactions like over-bromination .
  • Data Consideration : Purity (>97% via GC/HPLC) is achievable by column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate mixtures) .

Q. How should this compound be stored to ensure stability, and what degradation products are observed under improper conditions?

  • Methodology : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Degradation products may include demethylated anilines or bromine displacement by nucleophiles (e.g., OH⁻ in humid environments) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Distinct signals for N-methyl groups (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns .
  • Mass Spectrometry : Molecular ion peak at m/z 186 (base peak) and fragmentation patterns (e.g., loss of Br or CH₃ groups) validate structure .

Advanced Research Questions

Q. How does this compound function as a methylating agent in hydrocarbonylation reactions, and what competing pathways exist?

  • Mechanistic Insight : The compound’s quaternary ammonium salt (e.g., 3-bromo-N,N,N-trimethylanilinium iodide) thermally decomposes to generate methyliodide (MeI), enabling methyl transfer. However, competing SN2 pathways involving direct nucleophilic attack on the ammonium center can occur, leading to varied product distributions .
  • Data Contradiction : Yields differ significantly when using pure MeI (79%) versus the ammonium precursor (98%), suggesting dual mechanisms. Kinetic studies (e.g., isotopic labeling or DFT calculations) are recommended to resolve this .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

  • Methodology :

  • Directed Ortho-Metalation : Use strong bases (e.g., LDA) with directing groups (N,N-dimethylamine) to achieve selective C–H activation at the ortho position .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts require careful ligand selection (e.g., SPhos) to enhance coupling efficiency at the bromine site while preserving methyl groups .

Q. How do steric and electronic effects of N,N-dimethyl and bromine substituents influence reactivity in comparison to analogs like 3-bromo-4-methylaniline?

  • Comparative Analysis :

PropertyThis compound3-Bromo-4-methylaniline
Electron Density Reduced (N,N-dimethyl withdraws electrons)Higher (methyl donates electrons)
Steric Hindrance High (N,N-dimethyl groups)Moderate (single methyl)
Reactivity in SNAr Slower due to steric blockingFaster at para position
  • Applications in electrophilic substitution require tailored conditions (e.g., higher temps for nitration) .

Q. How can contradictory data on the compound’s role in O-methylation versus N-methylation be resolved?

  • Analytical Approach :

  • Isotopic Tracing : Use deuterated methyl groups to track methylation sites in products.
  • In Situ Monitoring : Raman or IR spectroscopy to detect intermediates like MeI during reactions .
    • Case Study : Lower yields with MeI alone suggest competing pathways; kinetic isotope effects (KIEs) or Hammett plots can elucidate dominant mechanisms .

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